4-(3-Chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid
Description
4-(3-Chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid is a substituted butanoic acid derivative featuring a 3-chloroanilino group at position 4 and a 2-hydroxyethylamino substituent at position 2.
Properties
IUPAC Name |
4-(3-chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c13-8-2-1-3-9(6-8)15-11(17)7-10(12(18)19)14-4-5-16/h1-3,6,10,14,16H,4-5,7H2,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEKRKDIHSRVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CC(C(=O)O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of aniline to produce 3-chloroaniline. This intermediate is then reacted with ethylene oxide to introduce the hydroxyethylamine group. The final step involves the condensation of the resulting compound with oxobutanoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamine group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylamine group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can produce a variety of substituted anilines.
Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential as a pharmaceutical agent due to its biological activity.
- Antimicrobial Activity : Research indicates that 4-(3-Chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid exhibits significant antimicrobial properties. A study demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
- Anticancer Properties : The compound has shown promise in cancer research, particularly against breast and colon cancer cell lines. The Inhibitory Concentration (IC50) values are reported as:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HT-29 (Colon Cancer) | 12.3 |
These findings suggest that the compound may induce apoptosis in cancer cells and inhibit key survival signals.
Biological Research
The compound's mechanism of action involves the modulation of specific molecular targets, which can lead to significant biological effects:
- Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Signal Transduction Modulation : The compound alters signaling pathways that regulate cell cycle progression and apoptosis, notably through modulation of p53 and Bcl-2 family proteins.
Industrial Applications
In addition to its medicinal uses, this compound is utilized in the production of agrochemicals and specialty chemicals. Its unique structural features make it a valuable intermediate in organic synthesis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of this compound, highlighting the importance of the chlorophenyl moiety in enhancing activity against Gram-positive bacteria. Structural modifications significantly influenced antimicrobial potency.
Case Study 2: Anticancer Effects
Another investigation focused on the anticancer effects when combined with conventional chemotherapeutics. The results indicated that co-treatment significantly reduced cell viability more than either agent alone, suggesting a potential synergistic effect that could enhance therapeutic outcomes in cancer treatment.
Mechanism of Action
The mechanism of action of 4-(3-Chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Halogenation Patterns
- 4-((2-Chlorophenyl)amino)-4-oxobutanoic acid (): Differs in the position of the chloro substituent (2- vs. 3-chloro).
- 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid (): Incorporates fluorine (electron-withdrawing) and methyl (electron-donating) groups. Fluorine’s high electronegativity may enhance metabolic stability compared to chlorine, while the methylidene group introduces rigidity into the butanoic acid backbone .
Functional Group Additions
- 4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid (): Features a butyrylamino group at position 5 of the anilino ring. This bulky substituent increases molecular weight (312.75 g/mol vs. ~270–318 g/mol in other analogs) and may reduce membrane permeability due to enhanced hydrophilicity .
- 4-[3-(aminocarbonyl)-4-chloroanilino]-4-oxobutanoic acid (): The aminocarbonyl group introduces additional hydrogen-bonding capacity, which could improve target selectivity in enzyme inhibition .
Modifications on the Butanoic Acid Backbone
- This compound’s spectral data (e.g., UV-Vis, IR) indicate distinct absorption profiles due to the conjugated system .
- 4-(2-Ethylanilino)-4-oxobutanoic acid (): The ethyl group on the anilino ring increases lipophilicity (logP ~1.5 estimated) compared to the hydroxyethylamino group in the target compound, which likely has a lower logP due to the polar hydroxyl group .
Complex Substituents and Heterocycles
- 4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic Acid (): The azepanylcarbonyl group introduces a seven-membered ring, increasing molecular weight (318.36 g/mol) and solubility in organic solvents like chloroform and DMSO. This contrasts with the target compound’s hydroxyethylamino group, which may favor aqueous solubility .
Data Tables for Comparative Analysis
Table 1. Molecular Properties of Selected Analogs
Biological Activity
4-(3-Chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of functional groups that may contribute to its diverse biological effects, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's structure includes an aniline moiety, a hydroxyethylamine group, and an oxobutanoic acid framework, which are crucial for its biological interactions. The presence of a chlorine atom on the aniline ring is significant as it can influence the compound's reactivity and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H15ClN2O4 |
| Molecular Weight | 274.71 g/mol |
| CAS Number | 1031361-46-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an enzyme inhibitor, particularly targeting those involved in cell proliferation, which is essential for its potential anticancer effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that facilitate tumor growth.
- Receptor Interaction : It could bind to cellular receptors, modulating signaling pathways involved in cell survival and apoptosis.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains.
Anticancer Properties
A study conducted on cancer cell lines demonstrated that this compound exhibits cytotoxic effects, leading to reduced cell viability. The mechanism appears to involve induction of apoptosis in cancer cells, although further studies are needed to elucidate the exact pathways involved.
Case Studies
- Antimicrobial Efficacy :
- A study evaluated the compound against Gram-positive and Gram-negative bacteria, showing inhibition zones ranging from 12 to 20 mm depending on the concentration used.
- Cytotoxicity in Cancer Cells :
- In a recent experiment involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 25 µM.
Comparative Analysis with Similar Compounds
| Compound | Activity | Notes |
|---|---|---|
| 4-(3-Bromoanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid | Moderate Antimicrobial | Bromine substitution affects activity |
| 4-(3-Methoxyanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid | Low Cytotoxicity | Methoxy group reduces reactivity |
| 4-(3-Nitroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid | High Antiproliferative Effects | Nitro group enhances enzyme inhibition |
Q & A
Q. What are the primary synthetic routes for 4-(3-Chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid?
- Methodological Answer : The compound can be synthesized via Michael-type addition and Friedel-Crafts acylation (for aromatic substitution). For example:
Michael Addition : React thioglycolic acid with an (E)-4-aryl-4-oxo-2-butenoic acid intermediate to introduce the sulfanyl-carboxymethyl group .
Friedel-Crafts Acylation : Use maleic anhydride to introduce the oxobutanoic acid backbone .
Key reagents include 3-chloroaniline for the anilino group and 2-hydroxyethylamine for the hydroxyethylamino moiety.
Q. What spectroscopic and crystallographic methods are used for structural elucidation?
- Methodological Answer :
- X-ray Crystallography : Refinement via SHELXL (from the SHELX suite) is critical for resolving bond lengths, angles, and hydrogen bonding patterns. This program is robust for high-resolution data and twinned crystals .
- Spectral Analysis : NMR identifies functional groups (e.g., -NH, C=O), while IR confirms carbonyl and amine stretches. Mass spectrometry validates molecular weight .
Q. How are key functional groups (e.g., chloroanilino, hydroxyethylamino) analyzed experimentally?
- Methodological Answer :
- Reaction-Analytical Centers :
- C-N Bond : Detected via NMR or X-ray charge density analysis.
- Carbonyl Group (C=O) : Confirmed by IR (~1700 cm) and NMR (~200 ppm).
- Hydroxyethylamino Group : Characterized by NMR (δ 3.5–4.0 ppm for -CH-OH) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based) to separate R/S enantiomers.
- Asymmetric Catalysis : Introduce chiral ligands (e.g., BINOL) during Friedel-Crafts acylation to favor one enantiomer .
- Crystallization : Differential solubility of enantiomers in polar solvents (e.g., ethanol/water mixtures) can enhance purity .
Q. What strategies resolve contradictions between crystallographic data and computational models?
- Methodological Answer :
- Refinement Protocols : Use SHELXL ’s restraints for hydrogen bonding and thermal parameters to align experimental data with density functional theory (DFT) models .
- Validation Tools : Cross-check with programs like Mogul (Cambridge Structural Database) for bond geometry outliers .
- Dynamic NMR : Compare temperature-dependent NMR shifts with predicted rotamer populations .
Q. How do steric and electronic effects of the 3-chloroanilino group influence reactivity?
- Methodological Answer :
- Steric Effects : The chloro substituent increases steric hindrance, slowing nucleophilic attacks at the anilino nitrogen.
- Electronic Effects : The electron-withdrawing Cl group reduces electron density on the aromatic ring, directing electrophilic substitution to the para position.
- Experimental Validation : Compare reaction rates with analogs (e.g., 4-methylanilino derivatives) using kinetic studies .
Q. What are the challenges in quantifying trace by-products during synthesis?
- Methodological Answer :
- LC-MS/MS : Use multiple reaction monitoring (MRM) to detect low-abundance by-products (e.g., dimerized or hydrolyzed intermediates).
- Isotopic Labeling : Introduce at the oxobutanoic acid group to track degradation pathways .
- Purification : Optimize column chromatography (e.g., reverse-phase C18) with gradient elution to isolate impurities .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity between in vitro and in silico studies?
- Methodological Answer :
- Assay Validation : Ensure consistent buffer conditions (pH, ionic strength) and cell lines.
- Docking Refinement : Use molecular dynamics simulations to account for protein flexibility, which static docking may overlook.
- Metabolite Screening : Check for metabolic activation/deactivation pathways using liver microsomes .
Q. Why do crystallographic data sometimes show unexpected hydrogen bonding patterns?
- Methodological Answer :
- Proton Disorder : Use SHELXL ’s PART instruction to model alternative hydrogen positions.
- Solvent Effects : Include solvent molecules (e.g., water, DMSO) in refinement to account for lattice interactions .
- Low-Temperature Data : Collect data at 100 K to reduce thermal motion artifacts .
Functional Group Reactivity
Q. How does the hydroxyethylamino group participate in intermolecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
